CAS number for 2-(Boc-amino)thiazole-5-boronic acid
CAS number for 2-(Boc-amino)thiazole-5-boronic acid
An In-Depth Technical Guide to 2-(Boc-amino)thiazole-5-boronic acid (CAS: 1025492-91-4)
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, heteroaryl boronic acids have become indispensable reagents, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive technical overview of 2-(tert-Butyloxycarbonyl-amino)thiazole-5-boronic acid, a versatile building block that marries the reactivity of a boronic acid with the medicinally significant 2-aminothiazole scaffold.
Identified by its CAS Number 1025492-91-4 , this compound serves as a cornerstone for synthesizing a diverse array of molecules, particularly in the development of pharmaceutical leads.[1] The thiazole ring is a core structural motif in numerous natural products and approved drugs, prized for its wide spectrum of therapeutic activities.[1] The presence of a boronic acid at the 5-position and a protected amine at the 2-position provides orthogonal handles for sequential, controlled functionalization, making it an ideal substrate for combinatorial library synthesis.[1] This document will delve into its chemical properties, synthesis methodologies, mechanistic underpinnings, and key applications, providing researchers and drug development professionals with a practical and in-depth resource.
Physicochemical Properties and Structural Rationale
The utility of 2-(Boc-amino)thiazole-5-boronic acid stems from its unique combination of functional groups, each contributing to its stability and reactivity profile.
| Property | Value | Source |
| CAS Number | 1025492-91-4 | [1] |
| Molecular Formula | C₉H₁₃BN₂O₄S | Self-calculated |
| Molecular Weight | 244.07 g/mol | [1] |
| Physical Form | Typically a solid | [2] |
| InChI Key | KUDSRJBMGBOJGJ-UHFFFAOYSA-N | [1] |
The Role of the Boc Protecting Group
The tert-Butyloxycarbonyl (Boc) group is not merely an inert appendage; it is a critical enabler of the molecule's synthetic utility. The primary amino group at the 2-position of the thiazole ring is nucleophilic and can interfere with many organometallic reactions.[1] The Boc group serves two primary functions:
-
Reactivity Attenuation : It transforms the reactive amine into a significantly less nucleophilic carbamate, preventing undesired side reactions during the installation of the boronic acid or its subsequent coupling reactions.[1]
-
Orthogonal Deprotection : The Boc group is stable under a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine for further functionalization.[1]
The Nature of the Boronic Acid Moiety
Boronic acids are generally stable, often crystalline solids that are tolerant of air and moisture, a significant advantage over many other highly reactive organometallic reagents.[1] However, they can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium can impact solubility and reactivity. The formulation of boronic acids with polyols like mannitol can form more soluble boronate esters, preventing the formation of less soluble boroxines.[3]
Synthesis Methodologies and Mechanistic Insights
The preparation of 2-(Boc-amino)thiazole-5-boronic acid is a multi-step process that demands careful control of reaction conditions. The two most prevalent strategies start from a halogenated thiazole precursor, typically 2-(Boc-amino)-5-bromothiazole.
Method A: Lithium-Halogen Exchange
This classic organometallic approach relies on the high reactivity of organolithium reagents to generate a lithiated intermediate, which is then trapped with a boron electrophile.[1] This method requires stringent anhydrous conditions and low temperatures to manage the reactivity of the intermediates.[1]
Detailed Experimental Protocol:
-
Precursor Preparation : Dissolve 2-(Boc-amino)-5-bromothiazole in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Argon or Nitrogen).
-
Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is typically rapid at this temperature.[1] The rate of exchange follows the trend I > Br > Cl.[1]
-
Borylation : To the resulting solution of the lithiated thiazole, add a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) dropwise, maintaining the low temperature. This forms a boronate complex.[1]
-
Hydrolysis : Allow the reaction to warm to room temperature and then quench it with an aqueous acid (e.g., HCl). This hydrolyzes the boronate ester to afford the final 2-(Boc-amino)thiazole-5-boronic acid product.[1]
-
Purification : The crude product is typically purified by extraction and recrystallization or column chromatography.
Causality and Rationale:
-
Low Temperature (-78 °C) : Essential to prevent side reactions, such as the decomposition of the highly reactive lithiated thiazole intermediate or attack on the solvent.
-
Anhydrous Conditions : Organolithium reagents are extremely strong bases and will be rapidly quenched by protic sources like water.
-
Trialkyl Borate : Serves as the electrophilic source of boron. Triisopropyl borate is often preferred over trimethyl borate as it can help minimize the formation of over-reacted "ate" complexes.
Method B: Palladium-Catalyzed Borylation (Miyaura Borylation)
An increasingly popular alternative is the palladium-catalyzed coupling of a halo-thiazole with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[1] This method offers the advantage of milder reaction conditions and greater functional group tolerance compared to the organolithium route.[4]
Detailed Experimental Protocol:
-
Reaction Setup : In a reaction vessel, combine 2-(Boc-amino)-5-bromothiazole, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Solvent : Add a suitable aprotic solvent, such as 1,4-dioxane or DMSO.
-
Reaction : Heat the mixture under an inert atmosphere to the required temperature (typically 80-100 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup : After cooling, the reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting intermediate is the pinacol ester of the desired boronic acid.
-
Hydrolysis (Optional) : If the free boronic acid is required, the pinacol ester can be hydrolyzed using an aqueous acid or a reagent like sodium periodate.
Library Synthesis for Drug Discovery
The compound is an ideal starting material for generating chemical libraries for high-throughput screening. [1]The synthetic strategy involves a two-dimensional diversification:
-
Diversification at C5 : The boronic acid is coupled with a library of aryl/heteroaryl halides via the Suzuki-Miyaura reaction.
-
Diversification at N2 : The Boc group is removed, and the resulting free amine is acylated, alkylated, or otherwise functionalized with a second library of reagents.
This modular approach allows for the rapid and systematic exploration of the chemical space around the privileged 2-aminothiazole core, which is a key strategy in modern medicinal chemistry. [5][6]The anti-cancer drug Dasatinib, for instance, features a central 2-aminothiazole core, underscoring the scaffold's therapeutic relevance. [7]
Handling, Storage, and Safety
As with all boronic acids, 2-(Boc-amino)thiazole-5-boronic acid should be handled by technically qualified individuals in a well-ventilated laboratory. It is typically stored long-term in a cool, dry place to prevent degradation. While specific toxicity data is limited, related compounds are classified as potential skin sensitizers, and appropriate personal protective equipment (gloves, safety glasses) should be worn. [2][8]All products are intended for research and development use only. [2]
Conclusion
2-(Boc-amino)thiazole-5-boronic acid (CAS: 1025492-91-4) is a high-value, strategically designed chemical building block. Its well-defined reactivity, enabled by the orthogonal protecting group strategy, provides synthetic chemists with a reliable and versatile tool for the construction of complex molecules. Its primary application in Suzuki-Miyaura cross-coupling reactions allows for the direct installation of the medicinally important 2-aminothiazole moiety into a wide range of scaffolds, solidifying its role as a key intermediate in the pursuit of new therapeutic agents.
References
-
Ingner, F. J. L., Berts, W., & Malmström, J. (n.d.). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole. Semantic Scholar. Available from: [Link]
-
Khan, K. M., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8929-8941. Available from: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 7(5), 3163-3172. Available from: [Link]
-
Lombardo, L. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Available from: [Link]
-
Keri, R. S., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. Available from: [Link]
- Google Patents. Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Miller, M. L. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
-
Davoodnia, A., et al. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152. Available from: [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
-
SMR, Z., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2975. Available from: [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
Sources
- 1. 2-(Boc-amino)thiazole-5-boronic acid | 1025492-91-4 | Benchchem [benchchem.com]
- 2. 302964-02-9 2-N-Boc-aminothiazole-5-carboxylic acid AKSci B303 [aksci.com]
- 3. DSpace [kuscholarworks.ku.edu]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2-(N-BOC)-Aminothiazole-5-carboxylic acid 302964-02-9 [sigmaaldrich.com]
